molecular formula C18H16N4S B5821998 5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5821998
M. Wt: 320.4 g/mol
InChI Key: ISVWLWDCCGLSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMPT and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMPT involves its interaction with the serotonergic system. DMPT acts as a potent agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. This interaction leads to the activation of the serotonergic system, which plays a critical role in regulating mood, anxiety, and appetite.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve feed efficiency, increase weight gain, and reduce ammonia emissions. In humans, DMPT has been shown to have anxiolytic and antidepressant effects. DMPT has also been shown to modulate the serotonergic system, which plays a critical role in regulating mood, anxiety, and appetite.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor. However, DMPT also has some limitations, including its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for research on DMPT. One direction is to further investigate its potential as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of obesity and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential side effects.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMPT involves the reaction between 2,3-dimethylindole, phenylhydrazine, and thiosemicarbazide. DMPT has been extensively studied for its potential applications in agriculture, medicine, and neuroscience. Its mechanism of action involves its interaction with the serotonergic system, and it has several biochemical and physiological effects. DMPT has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor, but also has some limitations. There are several future directions for research on DMPT, including its potential use as an antidepressant and anxiolytic agent, and its potential use in the treatment of obesity and other metabolic disorders.

Synthesis Methods

The synthesis of DMPT involves the reaction between 2,3-dimethylindole, phenylhydrazine, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst, which is usually zinc chloride or hydrochloric acid. The product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

DMPT has been extensively studied for its potential applications in various fields such as agriculture, medicine, and neuroscience. In agriculture, DMPT is used as a feed additive for livestock to improve their growth and feed efficiency. In medicine, DMPT has been studied for its potential use as an antidepressant and anxiolytic agent. In neuroscience, DMPT has been studied for its potential use as a modulator of the serotonergic system.

properties

IUPAC Name

3-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-11-12(2)19-16-9-8-13(10-15(11)16)17-20-21-18(23)22(17)14-6-4-3-5-7-14/h3-10,19H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVWLWDCCGLSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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